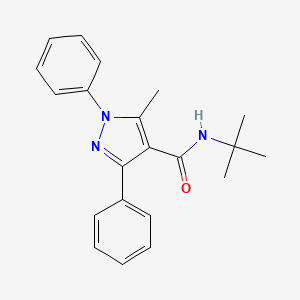
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- is a heterocyclic compound with a pyrazole core. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrazole ring substituted with carboxamide, dimethylethyl, diphenyl, and methyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . Cyclocondensation of these derivatives with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of the desired pyrazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Cyclocondensation: As mentioned earlier, cyclocondensation reactions with reagents like chloroacetaldehyde or ethyl bromopyruvate are common.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as Janus kinase or cyclin-dependent kinase, thereby modulating cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
N-(3-furanyl)pyrazolecarboxamides: These compounds have a furan ring instead of the diphenyl groups, leading to different chemical and biological properties.
1,3,4-Oxadiazol-2-ylpyrimidines: These compounds contain an oxadiazole ring and are used as metalloenzyme inhibitors.
The uniqueness of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
125103-44-8 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-tert-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-15-18(20(25)22-21(2,3)4)19(16-11-7-5-8-12-16)23-24(15)17-13-9-6-10-14-17/h5-14H,1-4H3,(H,22,25) |
InChI Key |
CULOASACBZHKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



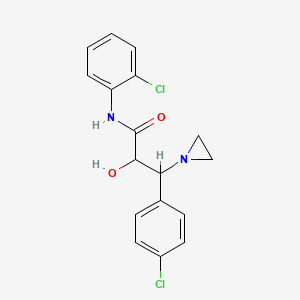
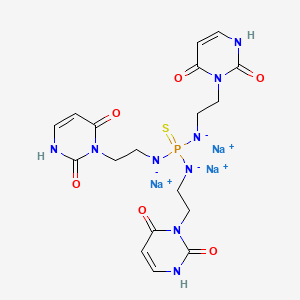
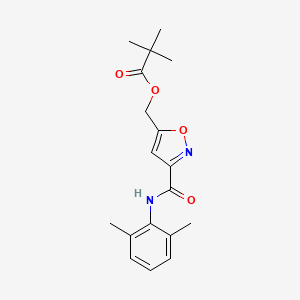
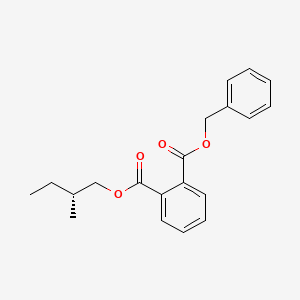
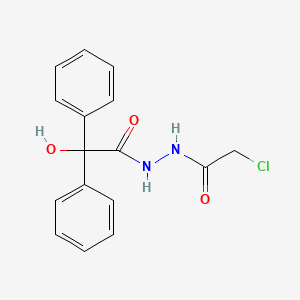
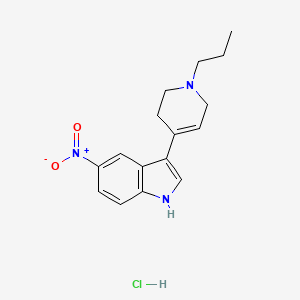
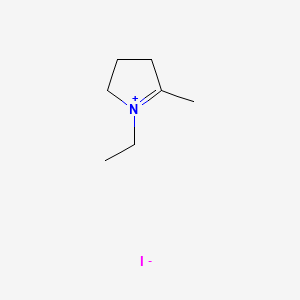
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
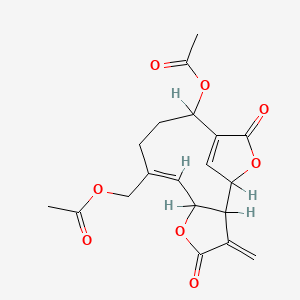
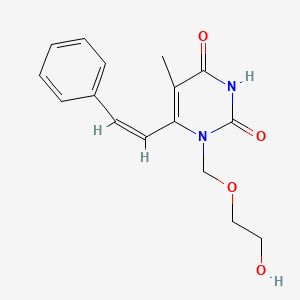
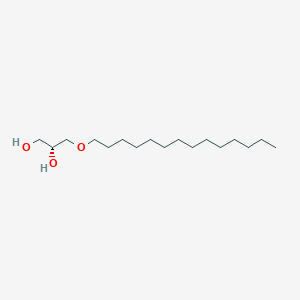
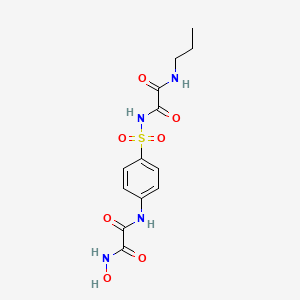
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
